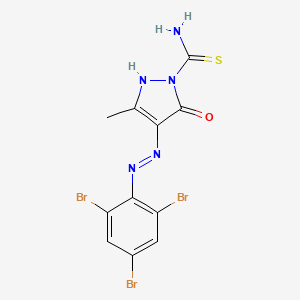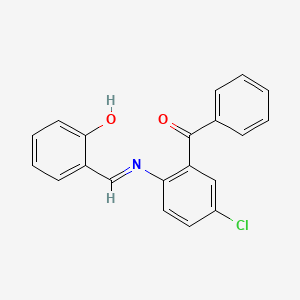
5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone: is an organic compound with the molecular formula C20H14ClNO2 and a molecular weight of 335.793 g/mol This compound is a derivative of benzophenone, characterized by the presence of a chloro group at the 5-position and a hydroxybenzylideneamino group at the 2-position of the benzophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone typically involves the condensation reaction between 5-chloro-2-aminobenzophenone and salicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzophenone derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a pharmacophore in drug design and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone involves its interaction with molecular targets through its functional groups. The hydroxybenzylideneamino group can form hydrogen bonds and coordinate with metal ions, while the chloro group can participate in electrophilic and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-chlorobenzophenone: This compound shares a similar benzophenone core but lacks the hydroxybenzylideneamino group.
2-(2-Hydroxybenzylideneamino)phenol: This compound has a similar Schiff base structure but lacks the chloro group.
Uniqueness: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone is unique due to the presence of both the chloro and hydroxybenzylideneamino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
109881-51-8 |
|---|---|
Formule moléculaire |
C20H14ClNO2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
[5-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H14ClNO2/c21-16-10-11-18(22-13-15-8-4-5-9-19(15)23)17(12-16)20(24)14-6-2-1-3-7-14/h1-13,23H |
Clé InChI |
OWKKOKBURZUIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(2,2,2-trichloro-1-nonanamidoethyl)carbamothioyl]amino}benzoate](/img/structure/B11706647.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B11706656.png)
![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)
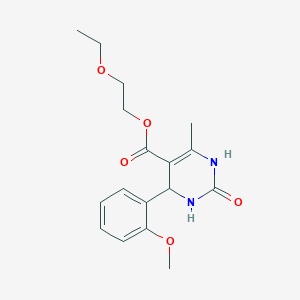
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706665.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11706677.png)
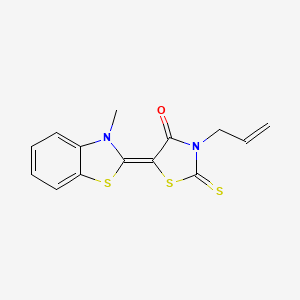
![4-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11706711.png)
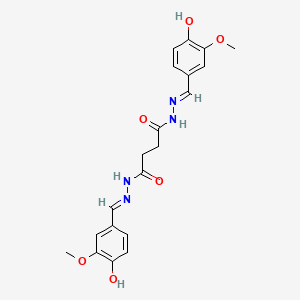
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
